6-Chloro-2-(4-fluorophenyl)quinoxaline 6-Chloro-2-(4-fluorophenyl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919167
InChI: InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H
SMILES:
Molecular Formula: C14H8ClFN2
Molecular Weight: 258.68 g/mol

6-Chloro-2-(4-fluorophenyl)quinoxaline

CAS No.:

Cat. No.: VC15919167

Molecular Formula: C14H8ClFN2

Molecular Weight: 258.68 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-fluorophenyl)quinoxaline -

Specification

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
IUPAC Name 6-chloro-2-(4-fluorophenyl)quinoxaline
Standard InChI InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H
Standard InChI Key IVRPGWNTYADMBF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The quinoxaline core of 6-chloro-2-(4-fluorophenyl)quinoxaline consists of a benzene ring fused to a pyrazine ring. Substituents at the 2- and 6-positions introduce steric and electronic modifications:

  • Chlorine at position 6 acts as an electron-withdrawing group, polarizing the aromatic system and enhancing electrophilic substitution reactivity.

  • The 4-fluorophenyl group at position 2 contributes π-stacking interactions and modulates solubility via its hydrophobic fluorine atom .

Table 1: Structural comparison of 6-chloro-2-(4-fluorophenyl)quinoxaline with related derivatives

CompoundSubstituentsBiological Activity
6-Chloro-2-(3-fluorophenyl)quinoxaline3-fluorophenyl at position 2Antimicrobial
6-Fluoro-2-(4-chlorophenyl)quinoxalineHalogen inversionAntimycobacterial
6-Bromo-2-(4-fluorophenyl)quinoxalineBromine at position 6Kinase inhibition

Synthesis and Modification Strategies

Conventional Synthesis Routes

The primary method involves condensation reactions between 1,2-diaminobenzenes and α-dicarbonyl compounds. For 6-chloro-2-(4-fluorophenyl)quinoxaline:

  • Chlorination: Introduce chlorine at position 6 via electrophilic substitution using Cl₂ or SOCl₂ .

  • Suzuki coupling: Attach the 4-fluorophenyl group via palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid .

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 94% yield using CF₃SO₃H as an additive) .

  • Aqueous-phase reactions: Minimize organic solvent use while maintaining high regioselectivity .

ParameterSpecification
Skin irritationH315 (Causes skin irritation)
Eye irritationH319 (Causes serious eye irritation)
Respiratory hazardsH335 (May cause respiratory irritation)

Biological Activities and Mechanisms

Anticancer Applications

  • HCT-116 (colon cancer): IC₅₀ values of 1.9–7.52 μg/mL for derivatives with propanamido side chains .

  • MCF-7 (breast cancer): Apoptosis induction via thymidylate synthase inhibition (IC₅₀: 2.3–6.62 μg/mL) .

Table 3: Anticancer activity of select quinoxaline derivatives

DerivativeTarget Cell LineIC₅₀ (μg/mL)Mechanism
Methyl 2-[3-(3-phenyl-QS)propanamido]alkanoateHCT-1161.9Tubulin polymerization
N-Alkyl 3-((3-phenyl-QS)sulfanyl)propanamideMCF-72.3Thymidylate synthase

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (Cl, F) improve metabolic stability and target binding .

  • Bulkier substituents at position 2 enhance selectivity for kinase domains .

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: Modifications at positions 2 and 6 improve pharmacokinetic profiles .

  • Combination therapies: Synergy with platinum-based chemotherapeutics observed in vitro .

Material Science

  • Organic semiconductors: Quinoxaline cores serve as electron-deficient units in OLEDs .

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